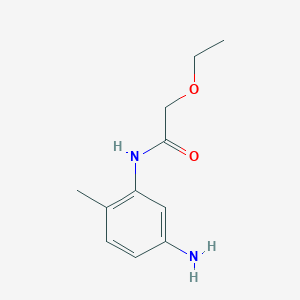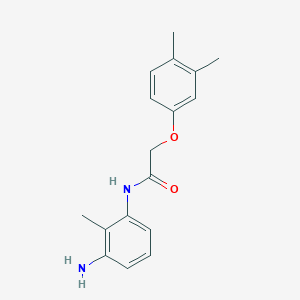
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Aminophenyl)-2-(2,6-dimethylphenoxy)acetamide, also known as NAPAP, is an important organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in various experiments and is often used as an intermediate in chemical synthesis. NAPAP is a white crystalline solid with a molecular weight of 206.27 g/mol and a melting point of 182-185°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and chloroform.
科学的研究の応用
Anticancer Activity
A study by Sharma et al. (2018) synthesized a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and evaluated its anticancer activity through molecular docking analysis targeting the VEGFr receptor. The compound exhibited potential as an anticancer drug, showing promising interaction with the target receptor, which is crucial in cancer research and therapy development (Sharma et al., 2018).
Anticonvulsant Activity
Pękala et al. (2011) investigated the anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides. The study highlighted one compound in particular that showed effectiveness in preventing seizures in mouse models, suggesting potential applications in developing treatments for epilepsy and related neurological disorders (Pękala et al., 2011).
Bioactive Nitrosylated and Nitrated Derivatives
Girel et al. (2022) explored the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. These compounds, derived from microbial degradation processes, exhibited bioactive properties that could have implications in agricultural sciences, particularly in understanding plant-microbe interactions and the development of new biopesticides or plant growth regulators (Girel et al., 2022).
Potential Pesticides
Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide for potential pesticide applications. The study provided powder diffraction data, suggesting these compounds' suitability for further exploration as pesticides, which could lead to the development of new agrochemicals (Olszewska et al., 2011).
特性
IUPAC Name |
N-(3-aminophenyl)-2-(2,6-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-5-3-6-12(2)16(11)20-10-15(19)18-14-8-4-7-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNFAPHAKJOXGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

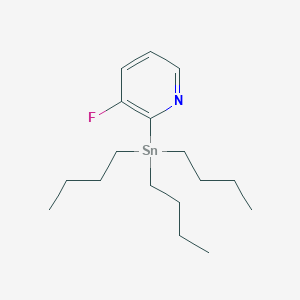



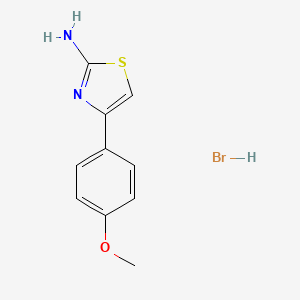
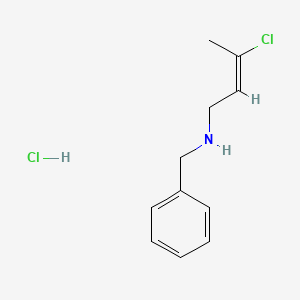


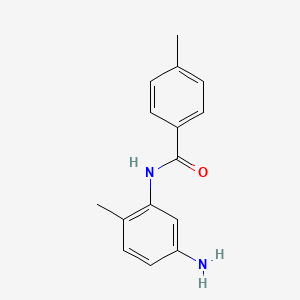
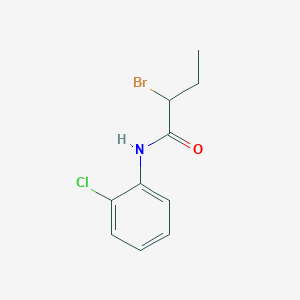
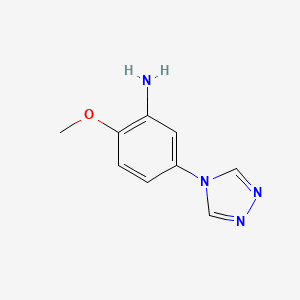
![6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317897.png)
